molecular formula C18H19BrN2O3S B11501979 N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Cat. No.: B11501979
M. Wt: 423.3 g/mol
InChI Key: HBZXOTUUSOJAAJ-UHFFFAOYSA-N
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Description

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is a complex organic compound that belongs to the class of indole derivatives Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide typically involves multiple steps. One common method starts with the bromination of 2-methylindole to obtain 5-bromo-2-methylindole. This intermediate is then reacted with an appropriate ethylating agent to introduce the ethyl group at the 3-position of the indole ring. The final step involves the sulfonation of the resulting compound with 4-methoxybenzenesulfonyl chloride under basic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The bromine atom in the indole ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

    Oxidation: Formation of corresponding oxides or quinones.

    Reduction: Formation of reduced indole derivatives.

    Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The indole moiety is known to interact with various biological receptors, potentially inhibiting or activating specific pathways. The sulfonamide group can enhance the compound’s binding affinity to certain enzymes or proteins, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(5-fluoro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
  • N-[2-(5-chloro-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide
  • N-[2-(5-iodo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

Uniqueness

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The combination of the indole and sulfonamide moieties also contributes to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C18H19BrN2O3S

Molecular Weight

423.3 g/mol

IUPAC Name

N-[2-(5-bromo-2-methyl-1H-indol-3-yl)ethyl]-4-methoxybenzenesulfonamide

InChI

InChI=1S/C18H19BrN2O3S/c1-12-16(17-11-13(19)3-8-18(17)21-12)9-10-20-25(22,23)15-6-4-14(24-2)5-7-15/h3-8,11,20-21H,9-10H2,1-2H3

InChI Key

HBZXOTUUSOJAAJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(N1)C=CC(=C2)Br)CCNS(=O)(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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